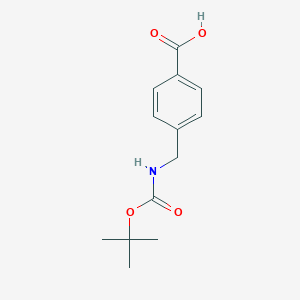

4-(Boc-aminomethyl)benzoic acid

Descripción

Significance of Boc-Protected Amines in Chemical Transformations

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis. wikipedia.org Its popularity stems from a combination of factors that make it highly effective and versatile. Amines are nucleophilic and basic, and these properties often need to be suppressed to prevent unwanted side reactions during a synthetic sequence. chemistrysteps.com The Boc group, introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), converts the amine into a carbamate (B1207046), thereby diminishing its nucleophilicity and basicity. chemistrysteps.comnumberanalytics.com

A key advantage of the Boc group is its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, and catalytic hydrogenation. nih.gov However, it can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. wikipedia.orgchemistrysteps.com This orthogonal deprotection strategy allows for selective unmasking of the amine in the presence of other protecting groups, a crucial aspect of complex molecule synthesis. wikipedia.orgbzchemicals.com The development of the Boc protecting group in the 1960s was a significant advancement, particularly in peptide synthesis, and its use has since expanded to the synthesis of natural products and pharmaceuticals. numberanalytics.com

Strategic Utility of Substituted Benzoic Acids as Scaffolds

Substituted benzoic acids are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylic acid group and one or more other substituents. wikipedia.org This structural motif is prevalent in a vast array of biologically active molecules and serves as a versatile scaffold in drug discovery and medicinal chemistry. chemicalbook.compreprints.org The carboxylic acid group can participate in various chemical reactions, including esterification and amidation, allowing for the attachment of diverse molecular fragments.

The benzene ring provides a rigid framework that can be functionalized with different substituents to modulate the molecule's steric and electronic properties. This allows chemists to fine-tune the compound's interaction with biological targets, such as enzymes and receptors. nih.gov For instance, the substitution pattern on the benzoic acid ring can influence the compound's binding affinity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net The inherent biological relevance of the benzoic acid core, found in many natural products and pharmaceuticals, further underscores its importance as a foundational building block in the design and synthesis of new therapeutic agents. wikipedia.orgchemicalbook.com

Overview of 4-(Boc-aminomethyl)benzoic Acid within Contemporary Synthetic Chemistry

This compound is a bifunctional molecule that elegantly combines the features of a Boc-protected amine and a substituted benzoic acid. chemimpex.com This unique structure makes it a highly valuable reagent in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. chemimpex.com The presence of both a protected amine and a carboxylic acid on the same molecule allows for sequential and site-selective modifications.

The carboxylic acid moiety of this compound can be activated and coupled with amines or alcohols to form amides or esters, respectively. Subsequently, the Boc protecting group can be removed to reveal the primary amine, which can then undergo further reactions, such as acylation or alkylation. This stepwise approach is fundamental in the synthesis of peptides, peptidomimetics, and other oligomeric structures. chemimpex.comsigmaaldrich.com

Furthermore, this compound serves as a crucial building block in the synthesis of various biologically active compounds. It is used as a reagent in the synthesis of indoleamide derivatives that act as selective EP2 antagonists and in the preparation of aminopyridine-derived amides that function as nicotinamide (B372718) phosphoribosyltransferase inhibitors. theclinivex.com The compound's utility also extends to the synthesis of unnatural amino acids and as a scaffold for combinatorial chemistry, enabling the generation of libraries of diverse compounds for drug discovery screening. researchgate.net

Key Properties of this compound

| Property | Value | Reference |

| CAS Number | 33233-67-9 | chemimpex.com |

| Molecular Formula | C₁₃H₁₇NO₄ | chemimpex.com |

| Molecular Weight | 251.28 g/mol | sigmaaldrich.com |

| Appearance | White to almost white powder or solid | chemimpex.comsigmaaldrich.com |

| Melting Point | 160 - 168 °C | chemimpex.comsigmaaldrich.com |

| Purity | ≥98% (HPLC) | chemimpex.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKHBRDWRIIROP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357455 | |

| Record name | 4-{[(tert-Butoxycarbonyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33233-67-9 | |

| Record name | 4-{[(tert-Butoxycarbonyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)benzoic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Boc Aminomethyl Benzoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(Boc-aminomethyl)benzoic acid, the analysis identifies several logical bond disconnections that suggest potential forward synthetic routes.

The most apparent disconnection is at the carbamate (B1207046) functional group, which simplifies the molecule to 4-(aminomethyl)benzoic acid and a Boc-group source. This is a functional group interconversion (FGI) step. A second key disconnection can be made at the benzylic carbon-nitrogen bond of 4-(aminomethyl)benzoic acid, leading back to a precursor like 4-(halomethyl)benzoic acid and an ammonia equivalent. Alternatively, a disconnection via FGI on the aminomethyl group points to precursors such as 4-cyanobenzoic acid or 4-formylbenzoic acid. A third disconnection strategy involves breaking the carbon-carbon bond between the benzene (B151609) ring and the carboxylic acid, although this is a less common approach for this specific target.

These disconnections suggest three primary synthetic strategies:

Route A: Synthesis of the 4-(aminomethyl)benzoic acid backbone followed by N-protection.

Route B: Introduction of the aminomethyl group onto a pre-functionalized benzoic acid derivative.

Route C: Construction of the aromatic ring with the functional groups already in place, which is generally less efficient for this structure.

| Disconnection Point | Precursors | Synthetic Strategy |

| N-Boc Bond | 4-(Aminomethyl)benzoic acid, Di-tert-butyl dicarbonate (B1257347) | Protection of the amine as the final step. |

| Benzyl (B1604629) C-N Bond | 4-(Chloromethyl)benzoic acid, Ammonia/Urotropine | Nucleophilic substitution to install the amine. |

| C-CN to C-CH₂NH₂ | 4-Cyanobenzoic acid | Reduction of a nitrile to a primary amine. |

| C-CHO to C-CH₂NH₂ | 4-Formylbenzoic acid | Reductive amination. |

Classical Synthetic Routes and Their Evolution

The synthesis of the core 4-(aminomethyl)benzoic acid structure has been approached from various starting materials, with the final step typically being the introduction of the Boc protecting group.

Several classical methods exist to synthesize the parent compound, 4-(aminomethyl)benzoic acid, which is the immediate precursor to the target molecule.

From p-Xylene or p-Toluic Acid: One established route begins with the oxidation of one methyl group of p-xylene to form p-toluic acid. The remaining methyl group is then subjected to bromination to yield 4-(bromomethyl)benzoic acid. Subsequent reaction with an ammonia source, such as urotropine followed by hydrolysis (a variation of the Delepine reaction), furnishes 4-(aminomethyl)benzoic acid. This multi-step process can be effective but sometimes results in low yields due to the formation of secondary and tertiary amine byproducts google.com.

From 4-Cyanobenzoic Acid: An alternative pathway involves the catalytic hydrogenation of 4-cyanobenzoic acid. The cyano group is reduced to an aminomethyl group. This method can be very efficient, though it requires high-pressure hydrogenation and a suitable catalyst.

From 4-Formylbenzoic Acid: Reductive amination of 4-formylbenzoic acid provides another viable route. The aldehyde is first reacted with hydroxylamine to form an oxime, which is then catalytically reduced in the presence of an alkali to yield 4-aminomethyl benzoic acid google.com. Another method involves direct reaction with ammonia and a reducing agent like sodium cyanoborohydride or catalytic hydrogenation chemicalbook.com.

A novel technology has been described starting from p-cyanobenzylchloride, which is first hydrolyzed to p-chloromethylbenzoic acid and then undergoes an ammonization reaction using urotropine as a catalyst to produce aminomethylbenzoic acid google.com.

The presence of the Boc-protecting group on the amine is crucial for subsequent reactions involving the carboxylic acid moiety. Direct condensation of a carboxylic acid with an amine to form an amide is challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt libretexts.org. By protecting the aminomethyl group as a non-basic and non-nucleophilic carbamate, the carboxylic acid is free to undergo a range of transformations.

For instance, this compound can be activated and coupled with other amines or amino acid esters to form amides, a key reaction in peptide synthesis nih.gov. Common coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) can be used to facilitate this transformation without interference from the protected amine libretexts.orgnih.gov. This orthogonality makes the title compound a valuable building block for solid-phase peptide synthesis sigmaaldrich.com.

Advanced and Green Chemistry Approaches to Synthesis

The development of synthetic methodologies for this compound has increasingly focused on advanced and green chemistry principles. These approaches aim to enhance efficiency, reduce waste, and utilize more environmentally benign reagents and conditions compared to traditional synthetic routes. Key areas of progress include the use of novel catalytic systems and the implementation of solvent-free or eco-friendly solvent-based protocols.

Catalytic Methods for Efficient Formation

Catalysis plays a pivotal role in the green synthesis of this compound, offering pathways with higher atom economy and lower energy consumption. Research has been directed towards both the formation of the core aminomethylbenzoic acid structure and the subsequent chemoselective N-protection step.

One promising green route to the precursor, 4-(aminomethyl)benzoic acid, involves the catalytic hydrogenation of 4-cyanobenzoic acid. This method avoids the use of stoichiometric reducing agents that generate significant waste. Various transition metal catalysts are effective for the reduction of nitriles, with reaction conditions being optimized to favor the formation of the primary amine and minimize side products.

Another catalytic approach involves the use of boric acid, which is an inexpensive, mild, and environmentally benign catalyst for various organic transformations, including amidation reactions semanticscholar.orgorgsyn.orgsemanticscholar.org. While its primary application has been in the formation of amide bonds directly from carboxylic acids and amines, its potential as a mild Lewis acid catalyst could be explored for the activation of Boc₂O towards the amine.

The following table summarizes the application of various catalysts in the N-Boc protection of aniline, a substrate similar to 4-(aminomethyl)benzoic acid, demonstrating the effectiveness of these advanced catalytic methods.

Table 1: Comparison of Catalysts in the N-Boc Protection of Aniline

| Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Amberlite-IR 120 | Dichloromethane | 3 min | 95 | |

| Amberlite-IR 120 | Solvent-free | < 1 min | 99 | |

| Imidazolium trifluoroacetate (B77799) | Solvent-free | 5-20 min | High | |

| Amberlyst A 21 | Solvent-free | 15-60 min | 90-98 | researchgate.net |

Solvent-Free or Environmentally Benign Synthetic Protocols

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. Consequently, the development of solvent-free reactions or the use of environmentally benign solvents like water, ionic liquids, or supercritical fluids is highly desirable.

The N-tert-butoxycarbonylation of amines, a key step in the synthesis of this compound, is particularly amenable to solvent-free conditions. The reaction of an amine with di-tert-butyl dicarbonate can be efficiently carried out without any solvent, often in the presence of a heterogeneous catalyst such as Amberlite-IR 120 or Amberlyst A 21 researchgate.net. These solvent-free methods not only eliminate the need for organic solvents but also often lead to faster reaction times and simpler work-up procedures, as the product can be isolated directly after filtration of the catalyst .

Protic ionic liquids have also been employed as efficient and recyclable catalysts for the N-Boc protection of amines under solvent-free conditions . These reactions are typically rapid and highly selective, with the ionic liquid being easily separated and reused for subsequent reactions.

Water, as the ultimate green solvent, has been successfully utilized for the chemoselective N-tert-butoxycarbonylation of amines. Remarkably, this transformation can proceed efficiently in water without the need for any acid or base catalyst organic-chemistry.org. The unique properties of water can enhance the reactivity and selectivity of the reaction, providing a simple, safe, and environmentally friendly protocol. The use of a water-acetone mixture under catalyst-free conditions has also been reported as an effective and eco-friendly method for the N-Boc protection of a variety of amines nih.govscispace.com.

The following table provides examples of solvent-free or water-mediated N-Boc protection of various amines, illustrating the broad applicability of these green protocols.

Table 2: Environmentally Benign Protocols for N-Boc Protection of Amines

| Substrate | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Amberlite-IR 120, solvent-free, rt | < 1 min | 99 | |

| Benzylamine (B48309) | Imidazolium trifluoroacetate, solvent-free, rt | 10 min | 98 | |

| 4-Bromoaniline | Amberlyst A 21, solvent-free, rt | 30 min | 96 | researchgate.net |

| Benzylamine | Water, rt, catalyst-free | 2 h | 95 | organic-chemistry.org |

Reactivity and Derivatization of 4 Boc Aminomethyl Benzoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group of 4-(Boc-aminomethyl)benzoic acid is a versatile handle for a variety of chemical transformations, including the formation of esters and amides, and its reduction to the corresponding alcohol or aldehyde.

Esterification Reactions for Active Esters and Prodrug Precursors

The carboxylic acid can be converted into various ester forms, which can serve as activated intermediates for further reactions or as prodrugs to enhance the pharmacokinetic properties of a parent molecule. The synthesis of active esters, such as N-hydroxysuccinimide (NHS) esters, is a common strategy to facilitate subsequent amidation reactions. This transformation is typically achieved by reacting this compound with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

For instance, the methyl ester of this compound can also be synthesized, providing a more stable derivative that can be used in various synthetic routes.

| Product | Reagents | Solvent | Notes |

| This compound N-hydroxysuccinimide ester | N-hydroxysuccinimide, Dicyclohexylcarbodiimide (DCC) | Dichloromethane | Forms an active ester for subsequent amidation. |

| Methyl 4-(Boc-aminomethyl)benzoate | Methanol (B129727), Acid catalyst | Methanol | Creates a stable ester derivative. |

Amidation Reactions and Peptide Coupling

The carboxylic acid functionality readily undergoes amidation to form a stable amide bond. This reaction is central to its application in peptide synthesis, where it can be incorporated as a non-natural amino acid or a linker molecule. A variety of modern coupling agents are employed to facilitate this transformation, minimizing side reactions and ensuring high yields. Commonly used reagents include carbodiimides like DCC, as well as uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole), and phosphonium-based reagents. Another effective coupling agent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). nih.gov These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine of another molecule.

A typical procedure involves the dissolution of this compound and the desired amine component in an aprotic solvent like dimethylformamide (DMF). The coupling agent is then added, and the reaction is stirred at room temperature until completion.

| Coupling Agent | Additive (if any) | Solvent | Key Features |

| Dicyclohexylcarbodiimide (DCC) | N-hydroxysuccinimide (NHS) | Dichloromethane, DMF | Commonly used, but can form an insoluble urea (B33335) byproduct. |

| HATU | HOBt, DIPEA | DMF | High coupling efficiency, minimizes racemization. |

| DMT/NMM/TsO⁻ | N-Methylmorpholine | Dichloromethane | Effective for peptide synthesis. nih.gov |

Reductions to Alcohol or Aldehyde Derivatives

The carboxylic acid group can be reduced to the corresponding primary alcohol, (4-((tert-butoxycarbonylamino)methyl)phenyl)methanol, or to the aldehyde. While direct reduction of the carboxylic acid in the presence of the Boc group requires careful selection of reagents to avoid deprotection, strong reducing agents like lithium aluminum hydride (LiAlH₄) can be employed. The reduction of the related compound, 4-aminomethylbenzoic acid, to (4-(aminomethyl)phenyl)methanol (B20502) has been demonstrated using LiAlH₄ in tetrahydrofuran (B95107) (THF), suggesting a similar pathway is feasible for the Boc-protected analog under controlled conditions. researchgate.net The resulting alcohol provides a new site for further functionalization, such as etherification or oxidation.

| Transformation | Reagent | Solvent | Product |

| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (4-((tert-butoxycarbonylamino)methyl)phenyl)methanol |

Reactions at the Boc-Protected Amine Functionality

The Boc group provides robust protection for the primary amine, allowing for a wide range of reactions to be performed on the carboxylic acid moiety. However, the selective removal of this group is a critical step to enable further derivatization at the amino group.

Selective Deprotection Strategies

The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under a variety of reaction conditions, yet it can be readily and selectively removed under acidic conditions. The most common methods for the deprotection of the amine in this compound involve the use of strong acids such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane. google.com These conditions efficiently cleave the Boc group, liberating the primary amine as its corresponding salt (e.g., trifluoroacetate (B77799) or hydrochloride salt), which can then be neutralized or used directly in subsequent reactions.

Post-Deprotection Functionalization of the Primary Amine

Once the Boc group is removed, the exposed primary amine of the resulting 4-(aminomethyl)benzoic acid becomes a nucleophilic site for a variety of functionalization reactions. This allows for the introduction of diverse chemical entities, significantly expanding the molecular complexity and utility of the original scaffold.

Common transformations include N-acylation and N-alkylation. N-acylation can be achieved by reacting the deprotected amine with a wide range of acylating agents, such as acyl chlorides or acid anhydrides, in the presence of a base. This leads to the formation of a new amide bond. For example, acylation with chloroacetyl chloride has been reported.

N-alkylation introduces alkyl groups onto the nitrogen atom. This can be accomplished through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride, or by direct reaction with alkyl halides. Furthermore, the primary amine serves as a key attachment point for reporter groups such as fluorophores or biotin, which are essential tools in chemical biology for tracking and detecting molecules.

Modifications and Substitutions on the Aromatic Ring System

The benzene (B151609) ring of this compound is a scaffold for further functionalization. The nature and position of the two existing substituents—a meta-directing, deactivating carboxylic acid group and a para-directing, activating aminomethyl group—govern the regiochemical outcome of aromatic substitution reactions.

Electrophilic Aromatic Substitution Studies

The reactivity of the aromatic ring in this compound towards electrophiles is dictated by the combined electronic effects of the carboxyl and the Boc-protected aminomethyl groups. The carboxylic acid is a deactivating group and directs incoming electrophiles to the positions meta to it (positions 3 and 5). The aminomethyl group is activating and directs electrophiles to the ortho and para positions. Given their para relationship on the ring, the positions ortho to the aminomethyl group (positions 3 and 5) are the same as those meta to the carboxyl group. This alignment of directing effects strongly favors electrophilic substitution at the 3- and 5-positions.

Research on analogous structures illustrates this principle. For instance, the synthesis of 4-Amino-3-(aminomethyl)benzoic acid from 4-aminobenzoic acid proceeds via a regioselective amidomethylation, an electrophilic substitution that installs the aminomethyl group at the position ortho to the activating amino group and meta to the deactivating carboxyl group. researchgate.net Similarly, derivatives such as 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid are known, indicating that electrophilic halogenation occurs at the 3-position, consistent with the predicted directing effects.

Cross-Coupling Reactions at Aryl Positions

The introduction of new carbon-carbon or carbon-heteroatom bonds at the aryl positions of this compound derivatives is a powerful strategy for creating molecular diversity. This is typically achieved through palladium-catalyzed cross-coupling reactions on halogenated versions of the parent molecule.

The Suzuki-Miyaura cross-coupling reaction has been successfully applied to building blocks structurally related to this compound. A key study demonstrated the synthesis and utility of potassium Boc-protected aminomethyltrifluoroborate, which serves as a stable, effective partner in Suzuki-Miyaura reactions with various aryl and heteroaryl halides. nih.gov These reactions proceed under relatively mild conditions, showcasing the compatibility of the Boc-protecting group with palladium catalysis. nih.gov The scope of the reaction is broad, accommodating aryl chlorides bearing electron-donating, electron-neutral, and electron-withdrawing groups, as well as sterically hindered substrates. nih.gov The ability to perform these couplings is particularly advantageous as it allows for the introduction of functional groups like nitriles, ketones, and esters that would be incompatible with alternative synthetic routes such as nitrile reduction. nih.gov

Below is a table summarizing the conditions and outcomes for the Suzuki-Miyaura cross-coupling of potassium Boc-protected aminomethyltrifluoroborate with various aryl chlorides, demonstrating the versatility of this methodology.

| Aryl Chloride Partner | Catalyst System (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chlorobenzonitrile | Pd(OAc)₂ (5), SPhos (10) | K₂CO₃ | Toluene/H₂O (4:1) | 85 | 22 | 94 | nih.gov |

| 4-Chloroanisole | Pd(OAc)₂ (5), SPhos (10) | K₂CO₃ | Toluene/H₂O (4:1) | 85 | 22 | 86 | nih.gov |

| Methyl 4-chlorobenzoate | Pd(OAc)₂ (5), SPhos (10) | K₂CO₃ | Toluene/H₂O (4:1) | 85 | 22 | 99 | nih.gov |

| 1-Chloro-2,6-dimethylbenzene | Pd(OAc)₂ (5), XPhos (10) | K₂CO₃ | Toluene/H₂O (4:1) | 85 | 22 | 93 | nih.gov |

| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (5), SPhos (10) | K₂CO₃ | Toluene/H₂O (4:1) | 85 | 22 | 99 | nih.gov |

Stereochemical Considerations in Derivatives and Analogues

While this compound itself is an achiral molecule, it is frequently used as a building block in the synthesis of chiral derivatives and analogues, where stereochemistry is of paramount importance.

When incorporated into larger, flexible molecules, the conformation of the Boc-aminomethyl group can be significant. Studies on the Boc-protected derivatives of gabapentin, a cyclohexane-containing γ-amino acid, reveal that the bulky Boc group influences the conformational equilibrium. researchgate.net In the solid state, different protecting groups can favor either axial or equatorial positioning of the aminomethyl substituent, and in solution, a rapid conformational exchange is typically observed. researchgate.net

The Boc-aminomethyl moiety is also incorporated into chiral molecules for applications such as asymmetric synthesis and the determination of absolute configuration. For example, axially chiral derivatizing agents have been used to determine the absolute configuration of β-chiral amino alcohols. acs.org In one study, esters were formed between the chiral agent and various Boc-protected amino alcohols, and the resulting diastereomers were analyzed by NMR spectroscopy. acs.org However, this work also highlighted a potential pitfall: an intramolecular hydrogen bond between the carbamate (B1207046) N-H and another part of the molecule could lock the derivative in an unexpected conformation, leading to an incorrect assignment of configuration. acs.org This underscores the need to consider the specific stereochemical and conformational behavior of the Boc group in each unique derivative.

Furthermore, the enantiomeric purity of chiral building blocks derived from or incorporating this compound is critical, especially in fields like peptide chemistry. acs.org The presence of even small amounts of the wrong enantiomer can have significant consequences for the structure and function of the final peptide or peptidomimetic. acs.org

Applications in Peptide Chemistry and Bioconjugation

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are synthesized, and 4-(Boc-aminomethyl)benzoic acid has proven to be a significant contributor to this methodology. sigmaaldrich.com Its rigid structure and orthogonal protecting groups make it an ideal candidate for incorporation into peptide chains to introduce specific functionalities or to act as a stable anchoring point.

Linker Strategies and Resin Attachment

In SPPS, the choice of linker and the method of attachment to the solid support are crucial for the successful synthesis of the target peptide. While specific and varied linker strategies exclusively employing this compound are not extensively documented in publicly available research, its structural analog, 4-amino-3-(aminomethyl)benzoic acid (AmAbz), has been utilized in the synthesis of complex branched pseudopeptides on a solid support. researchgate.net In this context, the synthesis involved the attachment of a protected AmAbz derivative to the resin, showcasing the feasibility of incorporating such building blocks. The carboxyl group of this compound can be activated and coupled to an amino-functionalized resin, such as aminomethyl (AM) resin, to initiate peptide synthesis.

A notable application involves a photolabile linker system where a derivative of 4-(aminomethyl)benzoic acid is employed. Specifically, a 4-aminomethyl-3-nitrobenzoylaminomethyl polystyrene resin was prepared and used for the synthesis of peptide amides. ias.ac.in This approach allows for the cleavage of the synthesized peptide from the resin under mild photolytic conditions. ias.ac.in

| Linker/Resin Type | Description | Key Features |

| Aminomethyl (AM) Resin | A common solid support with a free amino group for peptide attachment. | The carboxylic acid of this compound can be coupled to the amino group of the resin. |

| Photolabile Linker | A linker that can be cleaved by light, often containing a nitrobenzyl moiety. | Allows for mild cleavage conditions, preserving sensitive functional groups in the peptide. |

Incorporation into Bioactive Peptides and Peptidomimetics

The incorporation of this compound into peptide sequences can impart desirable properties, such as conformational rigidity and altered biological activity. The deprotected form, 4-(aminomethyl)benzoic acid (Amb), has been successfully incorporated into a bioactive pentapeptide, H-Amb-Phe-Gly-Leu-Arg-Trp-NH₂, which exhibits potent agonistic activity at the GPR54 receptor. nih.gov This demonstrates the utility of this building block in the development of novel therapeutic peptides.

Furthermore, the related compound 4-amino-3-(aminomethyl)benzoic acid (AmAbz) has been used as a scaffold to create branched pseudopeptides. researchgate.net In one example, a complex pseudopeptide, Fmoc-Ala-Phe-AmAbz(H-Lys-Leu)-Val-Gly-NH₂, was synthesized on a solid phase, highlighting the potential of such building blocks in generating peptidomimetics with unique three-dimensional structures and biological activities. researchgate.net The ability to introduce branching and conformational constraints is a key strategy in the design of peptidomimetics that can mimic or inhibit protein-protein interactions.

Utilization in Solution-Phase Peptide Synthesis

While SPPS is dominant for the synthesis of many peptides, solution-phase synthesis remains a valuable technique, particularly for large-scale production and the synthesis of complex or modified peptides. This compound is also suitable for use in solution-phase peptide synthesis. sigmaaldrich.com

Coupling Reagent Selection for Efficient Amide Bond Formation

The formation of an amide bond between the carboxylic acid of this compound and the amino group of another molecule is a critical step in solution-phase synthesis. The selection of an appropriate coupling reagent is essential to ensure high yield and minimize side reactions. While specific studies focusing solely on the optimal coupling reagents for this compound are not abundant, standard peptide coupling reagents are generally effective.

Commonly used coupling reagents in peptide synthesis that are applicable include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization. Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly efficient.

| Coupling Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DCC, DIC | Cost-effective, widely used. Often require an additive to prevent racemization. |

| Uronium/Aminium Salts | HATU, HBTU | High coupling efficiency, fast reaction times. |

Synthesis of Cyclic Peptides and Peptide Conjugates

The bifunctional nature of this compound makes it an excellent candidate for the synthesis of cyclic peptides and peptide conjugates. After incorporation into a linear peptide chain, the Boc-protecting group can be selectively removed to reveal a primary amine, which can then be used for cyclization or conjugation.

While direct examples of using this compound for cyclization are not extensively reported, the general strategy involves the formation of an amide bond between the newly deprotected aminomethyl group and a carboxylic acid at another position in the peptide chain. This can be achieved using standard solution-phase coupling methods. The synthesis of cyclic peptides is a key strategy to improve peptide stability and bioactivity. nih.govnih.govmdpi.comrsc.orgmdpi.com

In the realm of peptide conjugates, the aminomethyl group of the deprotected 4-(aminomethyl)benzoic acid moiety can serve as a handle for the attachment of other molecules, such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains. nih.govnih.govresearchgate.net This allows for the creation of targeted drug delivery systems or peptides with improved pharmacokinetic properties.

Development of Specialized Peptide Linkers and Spacers

The rigid aromatic core of this compound makes it an attractive component for the design of specialized linkers and spacers in bioconjugation and materials science. creative-peptides.comlifetein.compepdd.com Linkers play a crucial role in connecting different molecular entities, and their design can significantly impact the properties of the final conjugate. nih.govpolyplus-sartorius.com

The defined length and rigidity of the 4-(aminomethyl)benzoyl group can be exploited to create spacers that maintain a specific distance between two conjugated molecules, which can be critical for preserving the biological activity of each component. For instance, it can be used to connect a targeting peptide to a cytotoxic drug, ensuring that the drug does not interfere with the peptide's ability to bind to its receptor. nih.gov

Contributions to Peptide-Based Drug Delivery Systems

This compound is a bifunctional linker molecule that has become a valuable tool in the development of sophisticated peptide-based drug delivery systems. chemimpex.com Its structure, which incorporates both a carboxylic acid and a Boc-protected aminomethyl group, allows for the strategic connection of targeting peptides to therapeutic drug payloads. chemimpex.comnih.gov This dual functionality is central to its utility in creating peptide-drug conjugates (PDCs), a class of therapeutics designed to enhance drug efficacy and minimize side effects by delivering cytotoxic agents directly to cancer cells or other target sites. nih.gov

The tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl function is a key feature of the molecule. It ensures the selective reactivity of the carboxylic acid group during the initial coupling with a peptide, preventing unwanted side reactions. This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to expose the amine for subsequent conjugation to a drug molecule. chemimpex.comcymitquimica.com This controlled, stepwise approach is fundamental to the successful synthesis of well-defined PDCs. nih.gov

The rigid aromatic core of this compound acts as a spacer, which is critical for the proper functioning of the resulting conjugate. This structural element helps to maintain an optimal distance and spatial orientation between the targeting peptide and the attached drug. Such precise positioning can be crucial for efficient binding of the peptide to its target receptor on a cell surface and for the subsequent release of the drug payload into the target cell.

Research has demonstrated the application of this linker in creating PDCs for cancer therapy. In this strategy, a peptide that specifically recognizes and binds to receptors overexpressed on tumor cells is conjugated to a potent cytotoxic drug using the this compound linker. The targeting peptide guides the entire conjugate to the tumor site, increasing the concentration of the drug where it is needed most and sparing healthy tissues from its toxic effects. nih.gov The linker's role is to securely carry the drug until the conjugate is internalized by the cancer cell, after which the drug is released to exert its cell-killing effect. nih.gov

The chemical synthesis process leverages the distinct functionalities of the linker. Typically, the carboxylic acid of this compound is first activated and then reacted with a free amine group on the targeting peptide. After this initial conjugation, the Boc group is cleaved to reveal the aminomethyl group, which is then available to be coupled with the drug molecule, completing the assembly of the peptide-drug conjugate.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H17NO4 | sigmaaldrich.com |

| Molecular Weight | 251.28 g/mol | sigmaaldrich.com |

| Melting Point | 164-168 °C | sigmaaldrich.com |

| Appearance | White to almost white solid | cymitquimica.comsigmaaldrich.com |

| CAS Number | 33233-67-9 | sigmaaldrich.com |

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Pharmacologically Active Compounds.chemimpex.com

The synthesis of novel, biologically active compounds is a cornerstone of drug discovery. 4-(Boc-aminomethyl)benzoic acid serves as a key intermediate in this process, enabling the construction of diverse molecular architectures. chemimpex.com

The rigid nature of the benzene (B151609) ring in this compound makes it an ideal scaffold for combinatorial chemistry and the generation of small molecule libraries. By functionalizing the amine and carboxylic acid groups with a variety of substituents, chemists can rapidly create a large number of structurally related compounds for high-throughput screening. This approach is instrumental in identifying new hit and lead compounds for various therapeutic targets.

For instance, the aminomethylbenzoate structure can be used to create macrocycles, which are of significant interest in drug discovery due to their conformational pre-organization and ability to bind to challenging protein targets. By synthesizing linear trimers of aminomethyl-benzoates on a solid phase followed by solution-phase cyclization, researchers can generate scaffolds that serve as platforms for molecular recognition studies. drugbank.com

The presence of both a protected primary amine and a carboxylic acid on the this compound scaffold is a significant advantage in drug design. These functional groups are prevalent in many biologically active molecules and are key for establishing interactions with protein targets, such as hydrogen bonding. The Boc protecting group on the amine is stable under a variety of reaction conditions but can be easily removed when needed, allowing for selective chemical modifications. chemimpex.com

This bifunctionality is particularly useful in peptide synthesis and the development of peptidomimetics. chemimpex.com The compound can be incorporated into peptide chains to introduce a rigid, aromatic element, which can influence the peptide's conformation and, consequently, its biological activity. Furthermore, the unprotected form, 4-(aminomethyl)benzoic acid, has been investigated for its own biological activities, including antifibrinolytic properties and as a competitive inhibitor of the peptide transporter PepT1. drugbank.commedchemexpress.com

| Property | Value | Reference |

| Molecular Formula | C13H17NO4 | sigmaaldrich.com |

| Molecular Weight | 251.28 g/mol | sigmaaldrich.com |

| Melting Point | 164-168 °C | sigmaaldrich.com |

| Appearance | White to almost white powder | sigmaaldrich.com |

Prodrug Design and Biopharmaceutical Enhancement Strategies

The physicochemical properties of a drug candidate, such as its solubility and permeability, are critical for its oral bioavailability. This compound and its derivatives can be employed in prodrug strategies to overcome limitations in these properties.

The carboxylic acid group of this compound can be esterified to create prodrugs. Ester prodrugs are a common strategy to mask the polarity of a carboxylic acid, thereby increasing the lipophilicity of a drug and enhancing its ability to cross biological membranes. Once absorbed, these esters are designed to be cleaved by endogenous esterases to release the active carboxylic acid-containing drug. While direct examples of ester prodrugs of this compound itself are not extensively documented as therapeutic agents, the principle is widely applied in medicinal chemistry.

For example, acyloxy ester linkers are frequently used to create ester prodrugs of compounds containing carboxyl groups, with amino acids often serving as the promoiety to improve absorption via amino acid transporters. mdpi.com The benzoic acid moiety within the this compound structure provides a stable anchor for such modifications.

Radiopharmaceutical and Imaging Agent Development.mdpi.com

While direct applications of this compound in the development of radiopharmaceuticals and imaging agents are not extensively reported in the literature, its structural features suggest potential in this area. The development of targeted radiopharmaceuticals is a growing field in oncology, offering the potential for both diagnosis and therapy (theranostics). mdpi.com

The design of such agents often involves a chelating group to bind a radionuclide, a targeting moiety to direct the agent to the desired biological target, and a linker to connect these two components. The bifunctional nature of 4-(aminomethyl)benzoic acid, with its amine and carboxylic acid groups, makes it a candidate for use as a linker or as part of a more complex scaffold in such constructs.

For instance, para-substituted benzoic acid derivatives have been identified as components of various biologically active compounds, including inhibitors of protein phosphatases. nih.gov In the context of radiopharmaceuticals, a benzoic acid moiety could serve as an attachment point for a chelator or a targeting ligand. The aminomethyl group, after deprotection, could be used for conjugation to other molecules. While specific examples utilizing 4-(aminomethyl)benzoic acid in PET or SPECT imaging agents are not prominent, the fundamental chemistry for its incorporation into such systems is well-established. The development of radiolabeled amino acids and their derivatives is an active area of research for tumor imaging, and the 4-(aminomethyl)benzoic acid structure provides a non-natural amino acid scaffold that could be explored for these applications. nih.govnih.gov

Precursor for Radiolabeled Compounds (e.g., for PET/SPECT imaging)

While direct evidence of this compound's use as a precursor for radiolabeled compounds is not explicitly detailed in the provided search results, the structurally related compound, 4-aminobenzoic acid (PABA), has been successfully radiolabeled to create [11C]PABA for PET imaging of bacterial infections. nih.gov This suggests the potential for derivatives like this compound to be utilized in a similar fashion. The Boc-protected amine could be deprotected and subsequently radiolabeled. PET and SPECT are powerful imaging techniques that utilize radiopharmaceuticals to visualize and measure physiological processes at the molecular level. mdpi.com PET imaging often employs positron-emitting radionuclides like Carbon-11, while SPECT uses gamma-emitting isotopes. mdpi.com

The development of bacteria-specific radiotracers is a significant area of research, as current imaging techniques often lack specificity for bacterial infections. nih.gov The ability to radiolabel compounds that are taken up by bacteria, such as PABA, allows for sensitive and specific imaging. nih.gov

Conjugation to Targeting Moieties for Diagnostic and Therapeutic Applications

The structure of this compound, with its carboxylic acid group and a protected amine, makes it an ideal linker molecule for bioconjugation. chemimpex.com After deprotection of the amine, this bifunctional molecule can be used to connect a targeting moiety (such as an antibody, peptide, or small molecule that binds to a specific biological target) to a diagnostic or therapeutic agent. This approach is fundamental to the development of targeted therapies, which aim to deliver a drug or imaging agent specifically to diseased cells or tissues, thereby increasing efficacy and reducing off-target side effects. chemimpex.com

Role in the Synthesis of Receptor Ligands and Enzyme Inhibitors

The versatility of this compound extends to its role as a key component in the synthesis of molecules that interact with biological targets like receptors and enzymes. chemimpex.com

Modulators of G-Protein Coupled Receptors (e.g., GPR54 agonists)

A notable application of this compound is in the synthesis of ligands for G-protein coupled receptors (GPCRs), the largest family of transmembrane proteins that regulate a vast array of physiological processes. nih.govdruggablegenome.net Specifically, it has been incorporated into a bioactive pentapeptide, [H-Amb-Phe-Gly-Leu-Arg-Trp-NH2], where "Amb" represents 4-(aminomethyl)benzoic acid, which demonstrates potent agonistic activity at the GPR54 receptor. nih.gov GPR54, also known as the kisspeptin (B8261505) receptor, is a key regulator of reproductive function.

The synthesis of derivatives of this pentapeptide, where the peptide bond between phenylalanine and glycine (B1666218) was replaced with isosteres, highlighted the importance of the original peptide's conformation for bioactivity. nih.gov This research underscores the utility of 4-(aminomethyl)benzoic acid derivatives in probing the structure-activity relationships of GPCR ligands. nih.gov

Development of Targeted Therapeutics

The ability to incorporate this compound into larger molecules makes it a valuable tool in the development of targeted therapeutics. Its use as a building block allows for the precise construction of molecules designed to interact with specific biological targets. chemimpex.com For instance, the un-protected form, 4-(Aminomethyl)benzoic acid, has been identified as a competitive inhibitor of the peptide transporter 1 (PepT1). medchemexpress.com This inhibitory activity can be harnessed to modulate the absorption of peptide-based drugs or to influence physiological processes where PepT1 plays a role. medchemexpress.com

The development of targeted therapeutics often involves the creation of molecules that can selectively bind to and modulate the activity of proteins such as enzymes or receptors that are implicated in disease. nih.gov The chemical properties of this compound make it a suitable scaffold or component for constructing such targeted agents. chemimpex.com

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Complex Derivatives

Spectroscopic methods are indispensable for the unambiguous determination of molecular structures. For derivatives of 4-(Boc-aminomethyl)benzoic acid, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In ¹H NMR analysis of 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid, the signals corresponding to each part of the molecule can be precisely assigned. For instance, the nine equivalent protons of the tert-butyl (Boc) group typically appear as a sharp singlet around 1.47 ppm. rsc.org The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen show a doublet at approximately 4.40 ppm, while the aromatic protons appear as distinct doublets in the 7.38-8.07 ppm region, confirming the para-substitution pattern. rsc.org For more complex derivatives, such as those involving sulfonylation, ¹H and ¹³C NMR spectra are used to confirm the addition of new functional groups and to verify the final structure. nih.gov For example, in fluorinated sulfonamide derivatives, new splitting patterns and chemical shifts emerge in the aromatic region, providing clear evidence of the successful modification. nih.gov

Interactive Data Table: ¹H NMR Chemical Shifts for 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Aromatic (CH) | 8.07 | Doublet | 8.3 |

| Aromatic (CH) | 7.38 | Doublet | 8.4 |

| Amine (NH) | 4.94 | Singlet | N/A |

| Methylene (CH₂) | 4.40 | Doublet | 5.2 |

| tert-Butyl (CH₃) | 1.47 | Singlet | N/A |

Data sourced from a representative synthesis. rsc.org

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of a this compound derivative will show characteristic absorption bands. A strong carbonyl (C=O) stretching vibration from the Boc protecting group is typically observed between 1680 and 1720 cm⁻¹. Additionally, the carbonyl of the benzoic acid group gives rise to a stretch around 1690-1710 cm⁻¹, while its hydroxyl (-OH) group produces a very broad absorption in the 2500–3300 cm⁻¹ range. The presence and integrity of these peaks confirm that the key functional groups have been retained or successfully installed during synthesis.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful technique valued for its high sensitivity and ability to provide precise molecular weight information. It is routinely used for confirming the identity of final products and for real-time monitoring of reaction progress.

Product Confirmation is often achieved using high-resolution mass spectrometry (HRMS). This technique can determine the mass of a molecule with enough accuracy to help deduce its elemental formula. For example, after synthesizing a complex sulfonamide derivative of 4-(Boc-aminomethyl)benzylamine, HRMS can be used to verify its molecular weight. nih.gov An observed mass that matches the calculated mass to within a few parts per million provides strong evidence for the successful synthesis of the target compound. nih.gov

Reaction Monitoring can be performed using techniques like nano-electrospray ionization mass spectrometry (nanoESI-MS). purdue.edu This method allows chemists to track the formation of products and the consumption of reactants directly from the reaction mixture over time. purdue.edu By observing the appearance of mass signals corresponding to the desired product and the disappearance of signals from starting materials, reaction conditions can be optimized for yield and efficiency. purdue.edu Furthermore, techniques like HPLC-MS are employed in forced degradation studies to identify and monitor the formation of degradation products under various stress conditions, such as changes in pH or exposure to light.

Chromatographic Techniques for Purity Assessment and Isolation of Analogues

Chromatography is essential for both separating complex mixtures and assessing the purity of the isolated compounds. High-Performance Liquid Chromatography (HPLC) and column chromatography are the most common methods used for derivatives of this compound.

Purity Assessment is predominantly carried out using reversed-phase HPLC (RP-HPLC). A C18 column is frequently used, with a mobile phase typically consisting of a mixture of water and a polar organic solvent like acetonitrile, often with a small amount of an acid such as trifluoroacetic acid (TFA) to improve peak shape. The purity of a research-grade compound is often expected to be greater than 95-97%, as determined by the relative area of the product peak in the chromatogram. tcichemicals.com Validated HPLC methods are critical in quality control, with parameters like linearity, accuracy, and limit of detection being rigorously established. longdom.org

Interactive Data Table: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 |

| Mobile Phase | Acetonitrile / Water with 0.1% TFA (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm or 254 nm |

| Purity Standard | >95% |

Conditions are representative and may be adapted for specific derivatives. longdom.org

Isolation of Analogues and purification of final products on a preparative scale is commonly achieved through column chromatography. Silica gel is the standard stationary phase, and a gradient of solvents, such as ethyl acetate (B1210297) in hexane (B92381) or methanol (B129727) in dichloromethane, is used to elute the compounds from the column based on their polarity. rsc.org The progress of the separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product.

X-ray Crystallography of Key Intermediates or Derivatives

While NMR and MS can establish the connectivity of atoms in a molecule, X-ray crystallography provides the definitive, three-dimensional structure. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in space.

For complex derivatives of this compound, particularly those designed to interact with biological targets like enzymes, X-ray crystallography is invaluable. For example, the crystal structures of various benzoic acid derivatives have been determined in complex with enzymes such as neuraminidase and protein tyrosine phosphatases (PTPs). researchgate.netresearchgate.net These studies reveal the exact binding mode of the inhibitor in the enzyme's active site, showing critical intermolecular interactions like hydrogen bonds and hydrophobic contacts. researchgate.net This information is crucial for structure-based drug design, enabling researchers to rationally design more potent and selective analogues. While a crystal structure for this compound itself may not be widely reported, the technique is a gold standard for characterizing its key synthetic intermediates or its more complex, biologically active derivatives. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscapes of 4-(Boc-aminomethyl)benzoic Acid Derivatives

The biological function and reactivity of molecules are intrinsically linked to their three-dimensional structure. This compound possesses significant conformational flexibility due to the rotatable bonds in its aminomethyl linker and the tert-butoxycarbonyl (Boc) protecting group. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms (conformers) and map the energy landscape that governs the transitions between them.

While specific, in-depth conformational analysis studies exclusively on this compound are not widely documented in the reviewed literature, computational studies on analogous structures provide valuable insights. For instance, molecular modeling of 4-(Boc-amino)pyridine using Density Functional Theory (DFT) has been performed to understand its structure and vibrational frequencies. researchgate.net Such studies typically reveal that the large, sterically demanding Boc group significantly influences the preferred orientation of the side chain relative to the aromatic ring. The amide bond of the carbamate (B1207046) generally prefers a planar conformation to maximize resonance stabilization.

The energy landscape of these derivatives is characterized by multiple local minima corresponding to different rotational isomers (rotamers) around the C-N and C-C single bonds of the linker. The relative energies of these conformers are determined by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and torsional strain. Computational methods can predict these energy differences, helping to understand which conformations are most likely to be populated under given conditions and which are most likely to interact with a biological target.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for investigating the electronic structure of molecules and elucidating reaction mechanisms. nih.govresearchgate.net These methods can calculate the energies of reactants, transition states, and products, providing a quantitative picture of a reaction's feasibility and pathway.

In the context of this compound, DFT has been employed to support mechanistic proposals for reactions involving its derivatives. For example, in studies of receptors synthesized using this compound, DFT and molecular dynamics (MD) simulations were used to support a proposed cooperative multipoint binding model with sialic acid. acs.org Similarly, quantum chemical calculations have been used to propose mechanisms for various organic reactions, including cyclizations and cross-coupling reactions involving related benzylamine (B48309) and benzoic acid structures. beilstein-journals.org By modeling the transition state structures, chemists can understand the key electronic and steric factors that control the reaction's outcome and selectivity. Global reactivity indices and Natural Bond Orbital (NBO) analysis can further illuminate the role of the catalyst and the nature of bond-forming events. researchgate.net

Table 1: Application of Quantum Chemical Calculations in Related Systems

| Study Focus | Computational Method | Key Findings | Reference |

| Binding Affinity of Benzoboroxole Receptors | Density Functional Theory (DFT) | Supported a multipoint cooperative binding model. | acs.org |

| Reactivity of Benzoic Acid Derivatives | Density Functional Theory (DFT) | Provided insights into structural and quantum chemical reactivity. | nih.gov |

| Complexation of Diaza-Crown Ethers | Density Functional Theory (DFT) | Modeled ligand-cation binding effectiveness. | mdpi.com |

| Proline-Catalyzed Michael Addition | Density Functional Theory (DFT) | Investigated the role of benzoic acid as a co-catalyst and elucidated the reaction mechanism. | researchgate.net |

| Stability of Aminopyridine Tautomers | Density Functional Theory (DFT) | Calculated relative stabilities and transition state energies for proton transfer. | researchgate.net |

Molecular Docking and Ligand-Receptor Interaction Predictions for Derived Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates within the active site of a biological target.

Derivatives of 4-(aminomethyl)benzoic acid have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various enzymes. lookchem.comthieme-connect.com For example, in a study targeting the SARS-CoV-2 main protease, several benzoic acid derivatives were evaluated in silico to predict their binding affinity and interactions with key amino acid residues in the enzyme's active site. nih.gov The results from such studies are often reported as a docking score, which estimates the binding free energy, and a detailed visualization of the binding pose.

In another study, benzamide (B126) derivatives synthesized from 4-(aminomethyl)benzoic acid were investigated as inhibitors of histone deacetylase 1 (HDAC1). thieme-connect.com Molecular docking simulations showed that the designed compounds could fit well into the HDAC1 active site, with the benzamide group chelating the essential zinc ion and other parts of the molecule forming hydrogen bonds with residues like ASP-99 and GLY-149. thieme-connect.com These computational predictions provide a rational basis for the observed biological activity and guide the synthesis of more potent inhibitors.

Table 2: Examples of Molecular Docking Studies with Benzoic Acid Derivatives

| Target Protein | Ligand Type | Docking Software/Module | Key Predicted Interactions | Reference |

| SARS-CoV-2 Main Protease | Benzoic acid derivatives | Not specified | Interactions with active site amino acid residues. | nih.gov |

| Histone Deacetylase 1 (HDAC1) | Benzamide derivatives | Sybyl/FlexX | Bidentate chelation of Zn2+; hydrogen bonds with ASP-99 and GLY-149. | thieme-connect.com |

| Acetylcholinesterase (AChE) | 4-Aminobenzoic acid derivatives | Not specified | π–π interactions with Phe-330, Phe-331, and Trp-84. | researchgate.net |

In Silico Screening and Design of Novel Analogues

In silico screening, or virtual screening, involves the computational evaluation of large libraries of chemical compounds to identify those most likely to bind to a drug target. This approach significantly accelerates the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental synthesis and testing.

The 4-(aminomethyl)benzoic acid scaffold serves as a valuable starting point for the design of novel analogues. Its structure can be systematically modified in silico by adding or changing functional groups, and the resulting virtual compounds can be rapidly assessed using docking and other computational filters. For instance, a study aimed at developing new antimalarial drugs used the related p-aminobenzoic acid (PABA) scaffold to design novel inhibitors of Plasmodium falciparum dihydrofolate reductase (Pf-DHFR). nih.gov A primary in silico screening and filtering process was used to select the most promising candidates for synthesis and subsequent in vitro testing. nih.gov

This strategy allows researchers to explore vast chemical spaces and test therapeutic hypotheses without committing extensive resources to laboratory work. The insights gained from virtual screening, combined with molecular docking and quantum chemical calculations, create a powerful, integrated computational workflow for the rational design of novel analogues with improved potency, selectivity, and pharmacokinetic properties.

Future Perspectives and Emerging Research Directions for 4 Boc Aminomethyl Benzoic Acid

The compound 4-(Boc-aminomethyl)benzoic acid stands as a versatile molecular building block, distinguished by its rigid aromatic scaffold and orthogonally protected functional groups. These features have positioned it as a valuable reagent in various scientific fields. This article explores the future perspectives and emerging research directions for this compound, focusing on its potential in combinatorial chemistry, materials science, chemical biology, and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Boc-aminomethyl)benzoic acid, and how can purity be validated?

- Methodology :

- Synthesis : Start with 4-(aminomethyl)benzoic acid (CAS 56-91-7) as the precursor. Protect the amine group using di-tert-butyl dicarbonate (Boc anhydride) in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent under basic conditions (e.g., triethylamine or DMAP). Monitor reaction progress via TLC or LC-MS .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Validate purity via HPLC (>98% by area) and confirm structure using H/C NMR .

- Data Validation : Compare melting points (>300°C, if applicable) and spectroscopic data with literature.

Q. How can crystallographic analysis resolve structural ambiguities in this compound derivatives?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation. Employ programs like SHELXL (for refinement) and WinGX (for data processing) .

- Refinement : Apply least-squares refinement to minimize residuals (R-factor < 5%). Use ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .

- Example : A derivative with a similar backbone (e.g., 4-{[(2,2,2-trifluoroethyl)sulfamoyl]amino}benzoic acid) showed intermolecular hydrogen bonds stabilizing the Boc-protected amine .

Advanced Research Questions

Q. How do steric and electronic effects of the Boc group influence reactivity in peptide coupling reactions?

- Methodology :

- Experimental Design : Compare coupling efficiencies (e.g., EDC/HOBt-mediated reactions) of this compound with unprotected analogs. Monitor reaction kinetics via H NMR or LC-MS .

- Data Analysis : Use DFT calculations (e.g., Gaussian 09) to model transition states and quantify steric hindrance from the Boc group. Correlate with experimental yields .

- Key Finding : The Boc group reduces nucleophilicity of the amine by ~30%, necessitating longer reaction times for optimal coupling .

Q. What strategies mitigate enzymatic degradation of this compound in pharmacokinetic studies?

- Methodology :

- In Vitro Assays : Incubate the compound with cytochrome P450 isoforms (e.g., CYP3A4) and analyze metabolites via LC-MS/MS. Use competitive inhibitors (e.g., ketoconazole) to identify degradation pathways .

- Structural Modification : Introduce electron-withdrawing groups (e.g., -CF) to the benzoic acid moiety to reduce susceptibility to oxidative metabolism, as seen in related sulfonamide derivatives .

Q. How can high-resolution crystallography guide structure-based drug design using this compound?

- Methodology :

- Cocrystallization : Soak this compound with target proteins (e.g., kinases or proteases). Use SIR97 for phase determination and SHELXE for density modification .

- Binding Analysis : Calculate ligand-protein interaction energies (e.g., using PLIP) and validate via isothermal titration calorimetry (ITC). For example, a similar benzoic acid derivative showed strong hydrogen bonding with Tyr residues in enzyme active sites .

Analytical and Safety Considerations

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

- Methodology :

- LC-MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a water/acetonitrile gradient (0.1% formic acid). Detect impurities at ppm levels via high-resolution mass spectrometry (HRMS) .

- NMR Spectroscopy : Employ H-C HSQC to identify diastereomeric byproducts or Boc-deprotection artifacts .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.